![molecular formula C13H20O2Si B11741458 [(4-Ethenylphenyl)diethoxymethyl]silane](/img/structure/B11741458.png)
[(4-Ethenylphenyl)diethoxymethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Ethenylphenyl)diethoxymethyl]silane is an organosilicon compound with the chemical formula C13H20O2Si. It is a clear liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the development of advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethenylphenyl)diethoxymethyl]silane typically involves the reaction of 4-vinylphenylmagnesium bromide with diethoxymethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Ethenylphenyl)diethoxymethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different functional groups.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different functional groups.
Substitution: Compounds with modified ethoxy groups.
Aplicaciones Científicas De Investigación
[(4-Ethenylphenyl)diethoxymethyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials, such as polymers and resins.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical implants.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mecanismo De Acción
The mechanism of action of [(4-Ethenylphenyl)diethoxymethyl]silane involves the formation of covalent bonds with both organic and inorganic substrates. The compound’s silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing it to act as a cross-linking agent in various materials. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials.
Comparación Con Compuestos Similares
[(4-Ethenylphenyl)diethoxymethyl]silane can be compared with other organosilicon compounds, such as:
Diethoxymethylsilane: Lacks the vinyl group, making it less reactive in certain applications.
Vinyltrimethoxysilane: Contains three methoxy groups instead of two ethoxy groups, leading to different reactivity and bonding properties.
Phenyltriethoxysilane: Contains three ethoxy groups and a phenyl group, offering different bonding characteristics.
This compound is unique due to its combination of a vinyl group and two ethoxy groups, providing a balance of reactivity and stability that is advantageous in many applications.
Propiedades
Fórmula molecular |
C13H20O2Si |
|---|---|
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
[(4-ethenylphenyl)-diethoxymethyl]silane |
InChI |
InChI=1S/C13H20O2Si/c1-4-11-7-9-12(10-8-11)13(16,14-5-2)15-6-3/h4,7-10H,1,5-6H2,2-3,16H3 |
Clave InChI |
YQHZEYACPXOOID-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=C(C=C1)C=C)(OCC)[SiH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11741381.png)
![2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741385.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741387.png)

![1-ethyl-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741418.png)
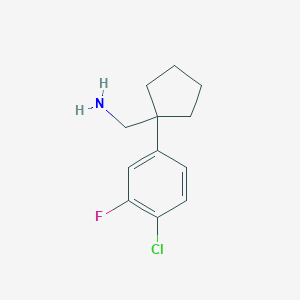
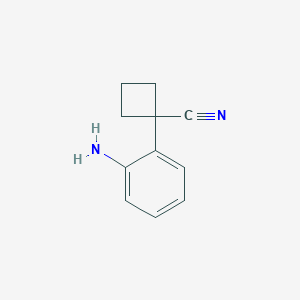
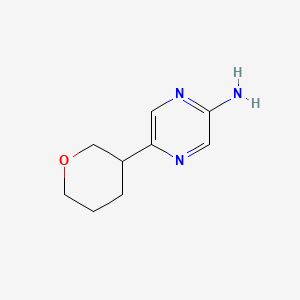
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741440.png)
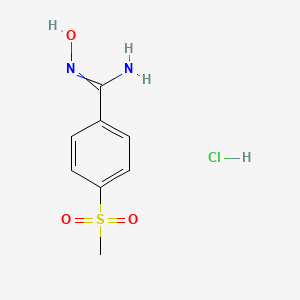
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741445.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741466.png)
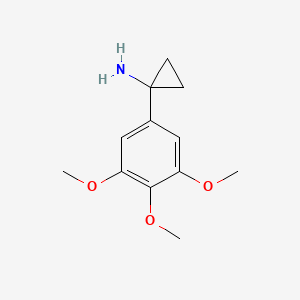
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741474.png)
